molecular formula C5H11NO2 B8191486 (2S,3R)-2-Hydroxymethyl-pyrrolidin-3-ol

(2S,3R)-2-Hydroxymethyl-pyrrolidin-3-ol

Cat. No.: B8191486
M. Wt: 117.15 g/mol
InChI Key: TYLFLHPQWQQWRD-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-Hydroxymethyl-pyrrolidin-3-ol is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both hydroxymethyl and hydroxyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-Hydroxymethyl-pyrrolidin-3-ol can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction between a dipolarophile and an azomethine ylide. This reaction is typically carried out under mild conditions and can be catalyzed by various metal catalysts to improve yield and selectivity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the large-scale synthesis of the precursor compounds followed by cycloaddition reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Trans-2-Hydroxymethyl-pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The hydroxyl group can be reduced to form a methylene group.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Trans-2-Hydroxymethyl-pyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-Hydroxymethyl-pyrrolidin-3-ol involves its interaction with various molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The compound can also act as a nucleophile in biochemical reactions, participating in the formation of covalent bonds with electrophilic centers in target molecules .

Comparison with Similar Compounds

Trans-2-Hydroxymethyl-pyrrolidin-3-ol can be compared with other similar compounds such as:

    Pyrrolidin-2-one: A lactam with similar structural features but different reactivity and applications.

    Pyrrolidin-2,5-dione: Another pyrrolidine derivative with distinct biological activities.

    Prolinol: A hydroxylated pyrrolidine with applications in asymmetric synthesis.

Uniqueness: The presence of both hydroxymethyl and hydroxyl groups in (2S,3R)-2-Hydroxymethyl-pyrrolidin-3-ol provides unique reactivity and versatility compared to other pyrrolidine derivatives. This makes it a valuable intermediate for the synthesis of a wide range of bioactive and functional molecules .

Properties

IUPAC Name

(2S,3R)-2-(hydroxymethyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-3-4-5(8)1-2-6-4/h4-8H,1-3H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLFLHPQWQQWRD-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]([C@@H]1O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.